Physicochemical Differentiation: Lipophilicity (LogP) and Predicted CNS Permeability
The estimated lipophilicity (LogP) of 4-(2-Methoxyphenoxy)piperidine is 1.92, which falls within the optimal range (LogP 1-3) for CNS drug candidates to achieve passive diffusion across the blood-brain barrier [1]. This is a critical differentiator from more lipophilic piperidine analogs. For instance, a derivative with an N-substituted carbonyl group, 3-{[4-(2-methoxyphenoxy)-1-piperidinyl]carbonyl}-1-methylpiperidine, has a higher LogP of 2.38, which may alter its biodistribution and increase non-specific binding . This moderate lipophilicity of the target compound, combined with its free secondary amine, positions it as a privileged scaffold for generating CNS-active molecules with balanced ADME properties.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 1.92 (estimated for free base) |
| Comparator Or Baseline | 3-{[4-(2-methoxyphenoxy)-1-piperidinyl]carbonyl}-1-methylpiperidine: 2.38 (measured) |
| Quantified Difference | Target compound is 0.46 LogP units lower (less lipophilic) |
| Conditions | Computational estimate (WSKOW v1.41) for target compound; Measured value for comparator |
Why This Matters
A LogP around 2 is associated with a higher probability of CNS penetration and oral bioavailability, making this compound a strategically superior starting point for CNS drug discovery compared to more lipophilic analogs.
- [1] ChemSpider. 4-(2-Methoxyphenoxy)piperidine. Estimated LogP: 1.92. 2024. View Source
